1-Deoxy-d-glucitol

Description

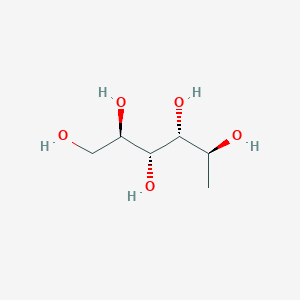

Structure

3D Structure

Properties

IUPAC Name |

hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCKOFZKJLZSFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Deoxy-D-glucitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13074-06-1, 5328-43-8, 18545-96-5 | |

| Record name | 1-DEOXY-L-GALACTITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Fucitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Deoxy-D-glucitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 - 132 °C | |

| Record name | 1-Deoxy-D-glucitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chemical Synthesis Protocol: 1-Deoxy-D-glucitol

[1][2][3][4][5][6][7][8]

Executive Summary & Strategic Disambiguation

Target Molecule: 1-Deoxy-D-glucitol (Open Chain) CAS: 3390-99-8 Formula: C₆H₁₄O₅ IUPAC: (2R,3R,4R,5S)-hexane-1,2,3,4,5-pentol[1][2][3][4]

Critical Distinction for Drug Development: In pharmaceutical research, the term "1-deoxy-D-glucitol" is frequently—but chemically imprecisely—used to refer to 1,5-Anhydro-D-glucitol (1,5-AG) (CAS 154-58-5), a cyclic biomarker for short-term glycemic control.[1][2][3][4] However, the strict chemical definition refers to the open-chain alditol where the C1 hydroxyl is replaced by a hydrogen (converting the aldehyde C1 of glucose into a methyl group).[3]

This guide primarily details the synthesis of the Open-Chain 1-Deoxy-D-glucitol (CAS 3390-99-8) using the classic Wolfrom Dithioacetal Desulfurization method.[1][2] A secondary summary for the cyclic 1,5-AG is provided in Section 4 for researchers targeting the metabolic biomarker.

Primary Synthesis Protocol: Wolfrom Dithioacetal Reduction

This route is the authoritative chemical standard for synthesizing open-chain 1-deoxy alditols.[1][2][3] It relies on the conversion of D-glucose to its diethyl dithioacetal, followed by reductive desulfurization using Raney Nickel.[2][3] This method is preferred over direct reduction of 1-deoxy-ketoses (which yields diastereomeric mixtures) because it retains the stereochemistry of C2-C5 from the parent D-glucose.[1][2][3]

Retrosynthetic Analysis

The strategy involves "masking" the C1 aldehyde of D-glucose as a dithioacetal, which activates the C1 position for radical/surface-mediated desulfurization without affecting the stereocenters at C2, C3, C4, or C5.[3][4]

Figure 1: Retrosynthetic logic for the conversion of D-Glucose to 1-Deoxy-D-glucitol.

Reagents & Equipment

| Component | Grade/Spec | Role | Hazard Note |

| D-Glucose | Anhydrous, >99% | Starting Material | Hygroscopic |

| Ethanethiol (EtSH) | Reagent Grade | Reagent | Extreme Stench , Volatile |

| Conc.[1][2][3][4] HCl | 37% | Catalyst | Corrosive |

| Raney Nickel | W-2 or W-4 Active | Catalyst | Pyrophoric (Catch fire in air) |

| Ethanol | Absolute | Solvent | Flammable |

Step-by-Step Methodology

Phase 1: Preparation of D-Glucose Diethyl Dithioacetal[1][2][3][4]

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂). Perform all operations in a high-efficiency fume hood due to Ethanethiol.

-

Reaction: Charge the flask with D-Glucose (20.0 g, 111 mmol) and concentrated HCl (20 mL).

-

Addition: Add Ethanethiol (20 mL, ~270 mmol) in a single portion.

-

Mixing: Vigorously stir the mixture. The glucose will initially be insoluble but will dissolve as the reaction proceeds.

-

Precipitation: After 15–30 minutes, the mixture will solidify into a crystalline mass.[1][2]

-

Quench: Add ice-water (200 mL) to the flask and break up the solid mass with a glass rod.

-

Filtration: Filter the white solid using a Büchner funnel. Wash copiously with ice-cold water to remove acid and excess thiol.[1][2]

-

Purification: Recrystallize from hot ethanol (or water/ethanol mix).

Phase 2: Raney Nickel Desulfurization[1][2][3]

-

Catalyst Prep: Prepare ~100 g of activated Raney Nickel (W-2 grade) washed free of alkali with distilled water, then washed with absolute ethanol.[1][2][3] Note: Keep Raney Ni under solvent at all times.[2]

-

Dissolution: Dissolve the D-Glucose Diethyl Dithioacetal (10.0 g, 35 mmol) in absolute ethanol (150 mL) in a 500 mL flask.

-

Reduction: Add the Raney Nickel slurry to the solution.[1]

-

Reflux: Heat the mixture to reflux with vigorous stirring for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1) for the disappearance of the dithioacetal.

-

Filtration: Allow to cool. Filter off the Raney Nickel through a pad of Celite. Caution: Do not let the filter cake dry out; immediately quench the catalyst with dilute acid or submerge in water for disposal.

-

Concentration: Evaporate the filtrate under reduced pressure to a syrup.

-

Crystallization: Dissolve the syrup in a minimum amount of hot ethanol. Add diethyl ether dropwise until turbid. Cool to 4 °C overnight.

-

Isolation: Collect the crystals of 1-Deoxy-D-glucitol.

Analytical Validation

| Parameter | Specification (1-Deoxy-D-glucitol) | Method |

| Appearance | White crystalline solid | Visual |

| Melting Point | 128–130 °C | Capillary |

| Optical Rotation | [α]D ≈ -1.8° (c=2, H₂O) | Polarimetry |

| ¹H NMR | Doublet at ~1.2 ppm (C1-Methyl) | 500 MHz D₂O |

| MS (ESI) | m/z 189 [M+Na]⁺ | LC-MS |

Mechanism of Action

The transformation proceeds via a radical mechanism on the nickel surface. The C-S bonds are homolytically cleaved, and the resulting carbon radicals are quenched by surface-adsorbed hydrogen atoms.[3]

Figure 2: Surface-mediated desulfurization mechanism.[1][2][3][4]

Alternative Target: 1,5-Anhydro-D-glucitol

If your target is the diabetes biomarker (cyclic form), use this summary protocol.[1][2][3][4]

Synthesis Route: Reduction of Acetobromo-α-D-glucose.[1][2][3]

References

-

Wolfrom, M. L., & Karabinos, J. V. (1944).[1][2][3][4] Carbonyl reduction of sugars via the mercaptals. Journal of the American Chemical Society, 66(6), 909-911.[2][3][4] Link[1][2][3]

-

Zinner, H., et al. (1957).[1][2][3][4] Dithioacetals and 1-deoxy-alditols.[1][2][3] Chemische Berichte, 90, 2688.[1][2][3][4]

-

Hooper, I. R., et al. (1944).[1][2][3][4] The Structure of 1-Deoxy-D-glucitol.[8][9][1][2][3] Journal of the American Chemical Society, 66, 909.[3][4]

-

PubChem Compound Summary. (2024). 1-Deoxy-D-glucitol (CID 10678630).[1][2][3] National Center for Biotechnology Information.[1][2] Link

Sources

- 1. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 4. 154-58-5 , 1,5-Anhydro-D-glucitol, CAS:154-58-5 [chemsynlab.com]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. Reductvie Desulfurization | Chem-Station Int. Ed. [en.chem-station.com]

- 7. 1,5-Anhydroglucitol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

1-Deoxy-D-glucitol: Physicochemical Profile and Biometabolic Applications

Executive Summary

1-Deoxy-D-glucitol (CAS 18545-96-5) is a specific hexose derivative characterized by the reduction of the C1 aldehyde of D-glucose to a methyl group. Distinct from its cyclic ether analog, 1,5-anhydro-D-glucitol (a diabetes biomarker), and the pharmaceutical excipient Meglumine, this open-chain polyol serves as a critical probe in enzymology and metabolic research. This guide provides a definitive technical analysis of its physical properties, synthesis pathways, and biological interactions, designed for researchers in carbohydrate chemistry and drug development.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

1-Deoxy-D-glucitol is chemically defined as (2R,3R,4R,5S)-hexane-1,2,3,4,5-pentol.[1] Unlike standard alditols (e.g., Sorbitol/Glucitol) which possess terminal hydroxyl groups at both C1 and C6, 1-Deoxy-D-glucitol features a terminal methyl group at the C1 position. This structural modification renders it a "homomorph" of L-rhamnitol or fucitol but with D-gluco stereochemistry.

Critical Disambiguation: Researchers often encounter confusion regarding "deoxyglucitol" derivatives. The table below clarifies these distinct chemical entities to prevent experimental error.

| Common Name | Chemical Name | CAS No.[1][2][3][4][5][6][7] | Primary Application |

| 1-Deoxy-D-glucitol | (2R,3R,4R,5S)-hexane-1,2,3,4,5-pentol | 18545-96-5 | Metabolic probe, Enzyme substrate |

| 1,5-AG | 1,5-Anhydro-D-glucitol | 154-58-5 | Diabetes biomarker (Glycemic control) |

| Meglumine | 1-Deoxy-1-(methylamino)-D-glucitol | 6284-40-8 | Pharmaceutical excipient, Counterion |

| Sorbitol | D-Glucitol | 50-70-4 | Sweetener, Humectant |

Stereochemical Configuration

The molecule retains the chiral centers of D-glucose at C2, C3, C4, and C5.

-

SMILES: CO)O)O)O

-

InChI Key: SKCKOFZKJLZSFA-SLPGGIOYSA-N

Part 2: Physical Properties Profile

The following data represents the physicochemical baseline for high-purity 1-Deoxy-D-glucitol.

Thermodynamic & Solubility Data

| Property | Value / Range | Condition / Note |

| Molecular Weight | 166.17 g/mol | Monoisotopic mass: 166.08 |

| Physical State | Crystalline Solid | White to off-white powder |

| Melting Point | 104 – 105 °C | Recrystallized from ethanol/methanol [1] |

| Optical Rotation | ||

| Solubility (Water) | High (>100 mg/mL) | Hydrophilic polyol nature |

| Solubility (Organic) | Soluble in Methanol, Ethanol | Insoluble in non-polar solvents (Hexane, Ether) |

| LogP (Predicted) | -2.2 | Highly polar, poor membrane permeability w/o transport |

Spectral Characteristics (NMR)

-

H NMR (D

-

C NMR: Signal for the methyl carbon appears upfield (

Part 3: Chemical Synthesis & Manufacturing[12]

The synthesis of 1-Deoxy-D-glucitol is non-trivial due to the need to selectively reduce the C1 position without affecting the chiral centers. The most authoritative route involves the desulfurization of thio-intermediates derived from D-glucosamine or the reduction of 1-deoxy-D-fructose.

Primary Synthesis Route (From D-Glucosamine)

This pathway utilizes Raney Nickel for desulfurization, a classic method to introduce the deoxy functionality.

Figure 1: Synthetic pathway transforming D-Glucosamine to 1-Deoxy-D-glucitol via desulfurization and reduction.[1][8]

Protocol Highlights

-

Desulfurization: The use of Raney Nickel requires strict temperature control (<60°C) to prevent epimerization.

-

Reduction: Reduction of 1-deoxy-D-fructose yields a mixture of 1-deoxy-D-glucitol and 1-deoxy-D-mannitol.[9] These must be separated via fractional crystallization or cation-exchange chromatography (Ca

form).

Part 4: Biological & Pharmaceutical Context[3][15]

Enzymatic Interaction Profile

1-Deoxy-D-glucitol acts as a specific probe for Glucitol Dehydrogenase (GDH) . Unlike the natural substrate (Sorbitol), the absence of the C1-hydroxyl group alters binding kinetics significantly.

-

Enzyme: Sheep Liver Glucitol Dehydrogenase.[9]

-

Kinetic Parameter (

): 53 mM (compared to Sorbitol). -

Mechanism: The molecule binds to the active site but exhibits a lower

(approx. 33% of Sorbitol), proving that the C1-OH is involved in substrate anchoring but is not strictly essential for catalysis [1].

Metabolic Stability & Excretion

In murine models, 1-Deoxy-D-glucitol demonstrates high metabolic stability.

-

Absorption: Readily absorbed from the intestine.

-

Metabolism: Minimal. It is not phosphorylated by hexokinase effectively (

mM), preventing it from entering the glycolytic flux. -

Excretion: >90% of the absorbed dose is excreted unchanged in urine within 24 hours.

Figure 2: ADME profile of 1-Deoxy-D-glucitol showing resistance to glycolysis and rapid renal clearance.

Part 5: Handling & Safety Protocols

Storage & Stability

-

Hygroscopicity: Moderate. Store in tightly sealed containers under inert atmosphere (Argon/Nitrogen) if long-term storage is required.

-

Temperature: Stable at room temperature (20-25°C).

-

Reactivity: Stable against oxidation under neutral conditions. Avoid strong oxidizing agents (e.g., permanganate) which will cleave the vicinal diols.

Analytical Detection

-

HPLC-RI: High-Performance Liquid Chromatography with Refractive Index detection is the standard method.

-

Column: Carbohydrate (Ca

or Pb -

Mobile Phase: Water (isocratic).

-

-

GC-MS: Requires derivatization (peracetylation or trimethylsilylation) to increase volatility. The mass spectrum will show a characteristic shift of -30 Da (loss of CH2O vs. Sorbitol) in the C1 fragment.

References

-

Dills, W. L., & Meyer, W. L. (1976). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites. Biochemistry, 15(20), 4506–4512.[9][10]

-

PubChem.[1] (n.d.). 1-Deoxy-D-glucitol Compound Summary. National Library of Medicine.

-

Gatzi, K., & Reichstein, T. (1938).[10] Synthese von 1-Desoxy-D-sorbit (D-Glucomethylose) und 1-Desoxy-L-sorbit (L-Glucomethylose). Helvetica Chimica Acta, 21(1), 914-926.

Sources

- 1. 1-Deoxy-1-(octylamino)-D-glucitol | C14H31NO5 | CID 90064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Name: Chromium, ion (Cr6+) CAS 18540-29-9 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 3. CAS 14216-22-9: N-Ethylglucamine | CymitQuimica [cymitquimica.com]

- 4. D-Glucamine | 488-43-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Name: Silane,dodecyltriethoxy- CAS 18536-91-9 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 6. Page loading... [guidechem.com]

- 7. superchroma.com.tw [superchroma.com.tw]

- 8. US4806650A - Process for preparing 1-deoxynojirimycin and N-derivatives thereof - Google Patents [patents.google.com]

- 9. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Mechanism of Action of 1,5-Anhydro-D-glucitol (1,5-AG) in Cellular Systems

This guide provides an in-depth technical analysis of 1,5-Anhydro-D-glucitol (1,5-AG) , often chemically referred to as the cyclic form of 1-Deoxy-D-glucitol . While "1-Deoxy-D-glucitol" strictly refers to the open-chain alditol, in physiological and drug development contexts, the term almost exclusively targets the pyranose analogue 1,5-AG—a validated glycemic marker and a metabolic probe with a unique "metabolite repair" mechanism.

Executive Summary

1,5-Anhydro-D-glucitol (1,5-AG) is a naturally occurring monosaccharide analogue of glucose.[1][2][3] Unlike glucose, it possesses a hydrogen atom at the C1 position instead of a hydroxyl group, rendering it non-reducing and metabolically resistant. Its mechanism of action is defined by competitive exclusion and metabolic inertia .

-

Physiological Role: It serves as a circulating pool that competes with glucose for renal reabsorption via SGLT4 (SLC5A9).[4]

-

Intracellular Fate: While largely inert, it can be phosphorylated to 1,5-AG-6-Phosphate (1,5-AG6P) , a potent hexokinase inhibitor.[1][5][6] Cells utilize a specific "metabolite repair" system (G6PT/G6PC3) to detoxify this intermediate.[6]

-

Clinical Utility: It is a sensitive marker for short-term glycemic excursions (1–2 weeks) and a therapeutic target in congenital neutropenias (GSD1b), where SGLT2 inhibitors are repurposed to deplete the 1,5-AG pool.

Chemical Identity & Structural Pharmacology

Researchers must distinguish between the two "1-deoxy" forms to ensure experimental validity.

| Feature | 1,5-Anhydro-D-glucitol (1,5-AG) | 1-Deoxy-D-glucitol (Alditol) |

| Structure | Cyclic (Pyranose) | Open Chain (Linear Polyol) |

| CAS Number | 154-58-5 | 488-43-7 |

| Physiological Status | Major circulating polyol (12–40 µg/mL) | Rare metabolite; poor substrate |

| Key Transporter | SGLT4 (SLC5A9) , SGLT5 | Passive / Non-specific |

| Relevance | Diabetes Marker, GSD1b Therapy | Synthetic Intermediate |

Editorial Note: This guide focuses on 1,5-AG , as it is the bioactive species relevant to cellular metabolism and drug development.

Mechanism of Action: Renal & Cellular Transport

The "mechanism" of 1,5-AG is primarily a function of its transport kinetics relative to glucose.

Renal Handling: The Competitive Exclusion Model

1,5-AG is filtered freely by the glomerulus. Its reabsorption is not mediated by the primary glucose transporters (SGLT1/SGLT2) but by SGLT4 (SLC5A9) , which handles mannose, fructose, and 1,5-AG.

-

Normoglycemia: SGLT4 efficiently reabsorbs 99.9% of filtered 1,5-AG, maintaining a stable body pool.

-

Hyperglycemia (>180 mg/dL): Excess glucose saturates SGLT4 (competitive inhibition). 1,5-AG reabsorption is blocked, causing rapid urinary excretion.

-

Result: Serum 1,5-AG levels drop precipitously, serving as a "negative" marker for hyperglycemic spikes.

Intracellular Entry

1,5-AG enters cells via facilitative glucose transporters (GLUTs), particularly GLUT1 , GLUT2 , and GLUT4 . It competes with glucose for entry, meaning intracellular 1,5-AG levels are inversely related to extracellular glucose concentrations.

Intracellular Metabolism: The "Toxic Metabolite" & Repair Cycle

Contrary to the belief that 1,5-AG is completely inert, it engages in a critical "dead-end" metabolic pathway. This pathway is the target of novel therapies for Glycogen Storage Disease Type Ib (GSD1b) .[5]

The Hexokinase Trap

Intracellular 1,5-AG is a poor substrate for Hexokinase (HK) and ADP-dependent Glucokinase (ADPGK). However, these enzymes can phosphorylate it at a slow rate to form 1,5-Anhydroglucitol-6-Phosphate (1,5-AG6P) .

-

Toxicity: 1,5-AG6P is a non-metabolizable analog of Glucose-6-Phosphate (G6P). It acts as a potent allosteric inhibitor of Hexokinase , effectively shutting down glycolysis if it accumulates.

The Metabolite Repair System

Healthy cells prevent 1,5-AG6P accumulation via a specific detoxification loop:

-

Transport: 1,5-AG6P is transported into the Endoplasmic Reticulum (ER) by the Glucose-6-Phosphate Transporter (G6PT/SLC37A4) .[6]

-

Hydrolysis: Inside the ER, Glucose-6-Phosphatase-β (G6PC3) hydrolyzes the phosphate group.[5]

-

Release: Free 1,5-AG is regenerated and exits the cell or is recycled.

Pathology Note: In GSD1b (G6PT deficiency) or G6PC3 deficiency, this repair fails. 1,5-AG6P accumulates in neutrophils (which rely heavily on glycolysis), causing energy failure and neutropenia.[5]

Figure 1: The Intracellular Metabolite Repair Cycle. 1,5-AG is phosphorylated to the toxic inhibitor 1,5-AG6P.[1][5][6] Healthy cells utilize G6PT and G6PC3 to dephosphorylate it, preventing glycolytic shutdown.

Experimental Protocols

Protocol: LC-MS/MS Quantification of Intracellular 1,5-AG

This protocol is designed for quantifying 1,5-AG in cell lysates to assess uptake or accumulation.

Reagents:

-

Internal Standard: 1,5-Anhydro-D-glucitol-^13C6 (stable isotope).

-

Mobile Phase A: 10 mM Ammonium Acetate in H2O (pH 9.0).

-

Mobile Phase B: Acetonitrile.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., BEH Amide.

Workflow:

-

Cell Lysis: Wash cells 3x with ice-cold PBS. Lyse in 80% MeOH/H2O (-80°C) containing 500 ng/mL Internal Standard.

-

Extraction: Vortex for 1 min, sonicate for 5 min (4°C). Centrifuge at 14,000 x g for 10 min.

-

Drying: Evaporate supernatant under nitrogen stream; reconstitute in 50% Acetonitrile.

-

LC-MS/MS Settings (Negative Mode ESI):

-

Transition (1,5-AG): m/z 163.1 → 59.0 (Quantifier), 163.1 → 89.0 (Qualifier).

-

Transition (IS): m/z 169.1 → 62.0.

-

-

Data Analysis: Normalize peak area ratio to total protein content (BCA assay).

Protocol: Hexokinase Inhibition Assay

To verify if a specific cell line accumulates toxic 1,5-AG6P.

-

Incubation: Culture cells in media with 1,5-AG (50–500 µM) vs. Vehicle for 24h.

-

Glycolytic Flux: Replace media with Seahorse XF Glycolysis Stress Test media (glucose-free).

-

Measurement: Measure Extracellular Acidification Rate (ECAR) upon glucose injection.

-

Result Interpretation: A significant reduction in ECAR in 1,5-AG treated cells (compared to control) indicates accumulation of 1,5-AG6P and inhibition of Hexokinase.

Applications in Drug Development

SGLT2 Inhibitor Efficacy

1,5-AG is a "negative" biomarker for SGLT2 efficacy.

-

Mechanism: SGLT2 inhibitors (e.g., Empagliflozin) block glucose reabsorption, inducing glucosuria.[7]

-

Paradox: While glucosuria usually lowers 1,5-AG (due to competition), effective SGLT2 inhibition lowers blood glucose, relieving the competition at SGLT4.

-

Result: Successful SGLT2 treatment often leads to a recovery/increase in serum 1,5-AG levels, indicating improved glycemic control and reduced SGLT4 competition.

Treating Neutropenia (GSD1b)

A novel therapeutic approach uses SGLT2 inhibitors to treat GSD1b.[6]

-

Logic: GSD1b patients accumulate toxic 1,5-AG6P in neutrophils because they cannot repair it (G6PT defect).

-

Intervention: Administer SGLT2 inhibitors to induce massive glucosuria.

-

Effect: The high urine glucose blocks SGLT4, forcing the excretion of 1,5-AG.[4]

-

Outcome: Systemic 1,5-AG depletion reduces the substrate available for phosphorylation in neutrophils, relieving the metabolic block and restoring immune function.

Figure 2: Renal Handling of 1,5-AG. SGLT4 is the critical gatekeeper. Hyperglycemia (high glucose) competitively inhibits SGLT4, forcing 1,5-AG into the urine.[4]

References

-

Veiga-da-Cunha, M., et al. (2019). "Failure to eliminate a phosphorylated glucose analog leads to neutropenia in patients with G6PT and G6PC3 deficiency." Proceedings of the National Academy of Sciences, 116(4), 1241-1250. Link

-

Yamanouchi, T. (2021). "Clinical utility of 1,5-anhydroglucitol monitoring in diabetes management." Journal of Diabetes Investigation, 12(1), 17-26. Link

-

Tazawa, S., et al. (2005).[4] "SLC5A9/SGLT4, a new Na+-dependent glucose transporter, is an essential transporter for mannose, 1,5-anhydro-D-glucitol, and fructose." Life Sciences, 76(11), 1039-1050. Link

-

Wortmann, S. B., et al. (2020). "Treating neutropenia and neutrophil dysfunction in glycogen storage disease type Ib with an SGLT2 inhibitor." Blood, 136(9), 1033-1043. Link

-

Buse, M. G., et al. (2018).[8] "1,5-Anhydroglucitol: A validated marker of short-term glycemic control."[1][2][3][9] Diabetes Technology & Therapeutics, 5(3), 355-363. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Clinical Application of 1,5-Anhydroglucitol Measurements in Patients with Hepatocyte Nuclear Factor-1α Maturity-Onset Diabetes of the Young - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The metabolism and transport of 1,5-anhydroglucitol in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apcz.umk.pl [apcz.umk.pl]

1-Deoxy-D-glucitol in Glycolysis: Metabolic Shunt and Inhibition Mechanisms

[1]

Executive Summary & Chemical Disambiguation[1]

In the context of metabolic research and drug development, 1-Deoxy-D-glucitol occupies a unique niche as a "Trojan Horse" antimetabolite.[1] To effectively utilize this compound, researchers must first navigate a critical nomenclature distinction that frequently leads to experimental error.

The Critical Distinction

-

1-Deoxy-D-glucitol (Acyclic): The focus of this guide.[1] It is a sugar alcohol (alditol) featuring a methyl group at the C1 position (CH3–[CHOH]4–CH2OH). It acts as a precursor to glycolytic inhibitors via the polyol pathway.[1]

-

1,5-Anhydro-D-glucitol (Cyclic, 1,5-AG): Often synonymized as "1-deoxyglucose" in clinical literature.[1] This is a metabolically inert biomarker for short-term glycemic control.[1] It is not a glycolytic substrate and is excreted unchanged by the kidneys.[1]

Core Thesis: 1-Deoxy-D-glucitol itself is not a direct substrate for glycolysis.[1] Its biological activity is contingent upon its oxidation to 1-Deoxy-D-fructose by Sorbitol Dehydrogenase (SDH). Once oxidized, the resulting ketose enters the glycolytic stream, where it is phosphorylated to form a potent competitive inhibitor of Phosphoglucose Isomerase (PGI) and Phosphofructokinase (PFK), effectively inducing a metabolic blockade.

Mechanistic Role: The Polyol Shunt Pathway

The "role" of 1-Deoxy-D-glucitol is defined by its transformation. It bypasses the initial glucose sensing mechanisms (like Glucokinase) and enters metabolism through the Polyol Pathway , typically active in liver, lens, and nerve tissues.

Step 1: Cellular Uptake & Oxidation (The Gateway)

Unlike glucose, which is immediately phosphorylated, 1-Deoxy-D-glucitol is a substrate for Sorbitol Dehydrogenase (SDH/SORD) .[1]

-

Reaction: 1-Deoxy-D-glucitol + NAD⁺

1-Deoxy-D-fructose + NADH + H⁺[1] -

Kinetics: SDH exhibits a

of approximately 53 mM for 1-Deoxy-D-glucitol (Sheep Liver SDH).[1][2] While the affinity is lower than native sorbitol, the conversion is sufficient to generate intracellular pools of 1-deoxyfructose [1].

Step 2: The "Lethal" Phosphorylation

The product, 1-Deoxy-D-fructose , is a substrate for Hexokinase (HK) .[1]

-

Reaction: 1-Deoxy-D-fructose + ATP

1-Deoxy-D-fructose-6-phosphate (1-dF6P) + ADP[1] -

Kinetic Trap: Hexokinase phosphorylates the C6 position.[1] Because the C1 position is a methyl group (deoxy), the resulting molecule cannot be ring-opened or isomerized in the same manner as Fructose-6-Phosphate.

Step 3: Glycolytic Blockade

The phosphorylated metabolite, 1-Deoxy-D-fructose-6-phosphate (1-dF6P) , acts as the terminal effector:

-

Phosphoglucose Isomerase (PGI) Inhibition: 1-dF6P acts as a competitive inhibitor (

mM). It mimics the transition state but cannot be converted to Glucose-6-Phosphate (reverse) or processed forward efficiently. -

Phosphofructokinase (PFK) Inhibition: 1-dF6P binds to PFK.[1] While it does not alter the cooperativity of Fructose-6-Phosphate binding, it effectively occupies the active site, reducing glycolytic flux [1].

Visualization: The Inhibition Pathway

The following diagram illustrates the entry of 1-Deoxy-D-glucitol and its conversion into a glycolytic dead-end.

Figure 1: Pathway showing 1-Deoxy-D-glucitol entering via Sorbitol Dehydrogenase to form the inhibitor 1-Deoxy-Fructose-6P.[1]

Experimental Protocols

To validate the role of 1-Deoxy-D-glucitol in your specific cell line or assay, use the following protocols. These are designed to distinguish between general toxicity and specific glycolytic inhibition.[1]

Protocol A: Enzymatic Conversion Assay (SDH Activity)

Purpose: To verify if your tissue/lysate can convert the prodrug (glucitol) to the active inhibitor (fructose analog).

-

Preparation: Isolate cytosolic fraction from cells using a standard hypotonic lysis buffer (avoid detergents that denature dehydrogenases).[1]

-

Reaction Mix:

-

Measurement: Monitor NADH production via absorbance at 340 nm (

) at 25°C for 10 minutes. -

Analysis: Calculate specific activity. If no NADH is produced, the cell line lacks SDH, and 1-Deoxy-D-glucitol will be inert.[1]

Protocol B: Glycolytic Flux Inhibition (Seahorse XF / Lactate)

Purpose: To quantify the blockade of glycolysis.

-

Cell Culture: Seed cells (e.g., HepG2, which express SDH) in XF96 plates.

-

Starvation: Incubate in glucose-free media for 1 hour.

-

Injection Strategy:

-

Port A: Glucose (10 mM) – Establishes baseline glycolysis (ECAR).

-

Port B: 1-Deoxy-D-glucitol (Titration: 1 mM, 10 mM, 50 mM).

-

Note: Unlike 2-Deoxyglucose (2-DG) which acts instantly, 1-Deoxy-D-glucitol requires time for SDH conversion.[1] Pre-incubation for 2–4 hours prior to the assay is recommended for maximum effect.

-

-

Readout: A reduction in Extracellular Acidification Rate (ECAR) compared to vehicle control indicates successful conversion and inhibition.[1]

Quantitative Data Summary

The following kinetic parameters are essential for modeling the impact of 1-Deoxy-D-glucitol metabolites.

| Enzyme | Substrate / Inhibitor | Parameter | Value | Source |

| Sorbitol Dehydrogenase | 1-Deoxy-D-glucitol | 53 mM | [1] | |

| Sorbitol Dehydrogenase | 1-Deoxy-D-glucitol | 33% | [1] | |

| Hexokinase (Yeast) | 1-Deoxy-D-fructose | 614 mM | [1] | |

| Hexokinase (Muscle) | 1-Deoxy-D-fructose | 280 mM | [1] | |

| Phosphoglucose Isomerase | 1-Deoxy-Fructose-6P | 1.1 mM | [1] |

Interpretation: The high

References

-

Dills, W. L., & Meyer, W. L. (1976).[3][4] Studies on 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites.[1][2][4][5][6] Biochemistry, 15(20), 4506–4512. [Link]

-

Yamanouchi, T., et al. (1992).[1] Reduction of plasma 1,5-anhydroglucitol (1-deoxyglucose) concentration in diabetic patients. Diabetologia, 35, 204-211.[1] (Cited for disambiguation of 1,5-AG).[1][7][8][9] [Link]

-

PubChem. (2025).[1][10] 1-Deoxy-D-glucitol Compound Summary. National Library of Medicine. [Link]

Sources

- 1. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. academic.oup.com [academic.oup.com]

- 5. The Involvement of Liver Fructokinase in the Metabolism of D-Xylulose and Xylitol in Isolated Rat Hepatocytes [ouci.dntb.gov.ua]

- 6. pubs.acs.org [pubs.acs.org]

- 7. caymanchem.com [caymanchem.com]

- 8. 1,5-Anhydroglucitol - Wikipedia [en.wikipedia.org]

- 9. journals.asm.org [journals.asm.org]

- 10. 1-Deoxy-D-glucitol | C6H14O5 | CID 10678630 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Deoxy-d-glucitol: A Strategic Sugar Alcohol Antimetabolite

This guide provides a rigorous technical analysis of 1-Deoxy-d-glucitol (also known as 1-Deoxy-d-sorbitol), a specific sugar alcohol analog used as a metabolic probe and competitive inhibitor within the polyol pathway.

Technical Monograph for Drug Discovery & Metabolic Research

Executive Summary

1-Deoxy-d-glucitol (1-DG-ol) is the acyclic, reduced form of 1-deoxy-d-fructose. Unlike the widely known glycolytic inhibitor 2-deoxy-d-glucose (2-DG) or the glycemic marker 1,5-anhydro-d-glucitol (1,5-AG), 1-DG-ol specifically targets Sorbitol Dehydrogenase (SDH) , also known as Glucitol Dehydrogenase.

Functioning as a substrate analog, 1-DG-ol acts as a competitive antimetabolite. It occupies the active site of SDH, exhibiting distinct kinetic parameters (

Chemical Architecture & Identity

To ensure experimental reproducibility, it is critical to distinguish 1-Deoxy-d-glucitol from its structural isomers and analogs.

| Property | Specification |

| Systematic Name | (2R,3R,4R,5S)-hexane-1,2,3,4,5-pentol |

| Common Synonyms | 1-Deoxy-d-sorbitol; 1-Deoxyglucitol |

| CAS Registry | 18545-96-5 (Distinct from 1,5-AG: 154-58-5) |

| Molecular Formula | |

| Molecular Weight | 166.17 g/mol |

| Structural Feature | Acyclic hexitol lacking the hydroxyl group at C1 (Methyl group at C1).[1][2][3] |

| Solubility | Highly soluble in water; sparingly soluble in ethanol. |

Structural Disambiguation

-

1-Deoxy-d-glucitol (Subject of this guide): Acyclic polyol. Target: Sorbitol Dehydrogenase.[4][5]

-

1,5-Anhydro-d-glucitol (1,5-AG): Cyclic pyranose (hemiacetal oxygen replaced by carbon). Target: Hexokinase inhibitor / Glycemic marker.

-

2-Deoxy-d-glucose (2-DG): Cyclic aldose. Target: Hexokinase / Glycolysis inhibitor.

Mechanism of Action: Polyol Pathway Blockade

The primary utility of 1-DG-ol lies in its interaction with Sorbitol Dehydrogenase (SDH) . In the polyol pathway, glucose is reduced to sorbitol (by Aldose Reductase), which is then oxidized to fructose by SDH.

Kinetic Antimetabolism

1-DG-ol mimics the structure of d-sorbitol (d-glucitol) but lacks the C1 hydroxyl group.

-

Enzyme Binding: 1-DG-ol binds to the Zinc-dependent active site of SDH.

-

Catalytic Efficiency: While it can serve as a substrate, its turnover is significantly compromised compared to the natural substrate.

-

Metabolic Stall: By occupying SDH and turning over slowly, 1-DG-ol effectively acts as a "brake" on the pathway, reducing the flux of fructose production.

Pathway Visualization

The following diagram illustrates the entry point of 1-DG-ol and its competitive inhibition logic.

Caption: 1-Deoxy-d-glucitol acts as a competitive substrate/inhibitor at the Sorbitol Dehydrogenase step, modulating flux through the polyol pathway.[2][5]

Therapeutic & Research Applications

A. Metabolic Flux Probe (Diabetes Research)

In diabetic complications (neuropathy, retinopathy), the polyol pathway is overactive due to hyperglycemia.

-

Application: Use 1-DG-ol to distinguish between sorbitol accumulation caused by Aldose Reductase overactivity vs. SDH blockage.

-

Utility: It serves as a reference standard for developing more potent, non-substrate SDH inhibitors.

B. Parasitology & Microbiology

Certain mammalian parasites and bacteria (e.g., Bacillus licheniformis, Streptococcus mutans) possess specific dehydrogenase pathways for processing sugar alcohols.

-

Mechanism: 1-DG-ol can inhibit growth in organisms that rely on specific polyol oxidation for energy or redox balance.

-

Evidence: Early studies (Dills & Meyer, 1976) highlighted its potential as a therapeutic agent against parasites with heavy reliance on glycolysis and polyol metabolism.

Experimental Protocols

Protocol A: Chemical Synthesis of 1-Deoxy-d-glucitol

Rationale: 1-DG-ol is often commercially scarce. This protocol describes the reduction of 1-deoxy-d-fructose.

Reagents:

Workflow:

-

Dissolution: Dissolve 1-deoxy-d-fructose (10 mmol) in 50 mL of 70% ethanol.

-

Catalyst Addition: Add activated Raney Nickel (approx. 10% w/w). Caution: Raney Nickel is pyrophoric.

-

Hydrogenation: Pressurize reaction vessel with

(50 psi) and stir at room temperature for 24 hours. -

Filtration: Filter the mixture through Celite to remove the catalyst under an inert atmosphere.

-

Purification: Evaporate the solvent. Recrystallize the residue from ethanol/water to yield 1-Deoxy-d-glucitol.

-

Validation: Confirm structure via

-NMR (Look for methyl signal at C1 ~20 ppm).

Protocol B: Sorbitol Dehydrogenase (SDH) Inhibition Assay

Rationale: To determine the

Materials:

-

Sheep Liver SDH (Sigma or equivalent)

-

Buffer: 0.1 M Tris-HCl, pH 9.0

-

Substrate: D-Sorbitol (Variable: 1–100 mM)

-

Inhibitor/Analog: 1-Deoxy-d-glucitol (Fixed: 50 mM)

-

Cofactor:

(1 mM)

Step-by-Step:

-

Blanking: Prepare a cuvette with Buffer and

. -

Baseline: Add SDH enzyme and monitor absorbance at 340 nm (NADH production) to ensure stability.

-

Reaction Start: Add D-Sorbitol and measure initial velocity (

). -

Inhibition Run: Repeat with 1-Deoxy-d-glucitol added to the reaction mix before the enzyme.

-

Analysis: Plot Lineweaver-Burk double reciprocal graphs (

vs-

Outcome: 1-DG-ol will increase the apparent

of Sorbitol (Competitive Inhibition profile) or show partial substrate activity if used alone.

-

Caption: Kinetic assay workflow for validating 1-DG-ol activity against Sorbitol Dehydrogenase.

References

-

Dills, W. L., & Meyer, W. L. (1976). Studies on 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites.[7] Biochemistry, 15(20), 4506–4512.[5]

-

Lindstad, R. I., & McKinley-McKee, J. S. (1996). Reversible inhibition of sheep liver sorbitol dehydrogenase by thiol compounds.[5] European Journal of Biochemistry, 241(1), 142–148.[5] (Contextualizing SDH kinetics).

-

Li, Y., Huang, H., & Zhang, X.[8][9] (2022). Identification of catabolic pathway for 1-deoxy-D-sorbitol in Bacillus licheniformis. Biochemical and Biophysical Research Communications, 586, 81-86.[8][9]

-

PubChem Compound Summary. 1-Deoxy-D-glucitol (CID 10678630).[1]

Sources

- 1. 1-Deoxy-D-glucitol | C6H14O5 | CID 10678630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Substrate specificity of sheep liver sorbitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Natural Occurrence of 1-Deoxy-D-glucitol in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel plant-derived compounds is a critical endeavor in the fields of agriculture, pharmacology, and biotechnology. This technical guide provides a comprehensive overview of 1-deoxy-D-glucitol, a deoxy sugar alcohol with an emerging profile in plant science. While structurally similar to the well-known D-glucitol (sorbitol), the absence of a hydroxyl group at the C-1 position imparts unique biochemical properties. This document synthesizes the current understanding of its natural occurrence, with a particular focus on its identification in the Rosaceae family, specifically Malus domestica. Furthermore, it delves into a putative biosynthetic pathway, detailed analytical protocols for its extraction and quantification, and its potential physiological roles in plant stress responses. This guide is intended to be a foundational resource for researchers seeking to investigate this intriguing and potentially valuable plant metabolite.

Introduction to 1-Deoxy-D-glucitol

1-Deoxy-D-glucitol is a C-6 polyol, a derivative of D-glucitol (sorbitol) lacking the C-1 hydroxyl group. This structural modification reduces its polarity and can significantly alter its biological activity and metabolic fate compared to its fully hydroxylated counterpart. While D-glucitol is a well-documented primary photosynthetic product and transport carbohydrate in many plant families, particularly the Rosaceae, the presence and function of 1-deoxy-D-glucitol have been less explored.[1] Recent advancements in analytical chemistry have enabled the detection and characterization of this and other rare sugars and sugar derivatives in complex plant matrices, opening new avenues for research into plant metabolism and stress physiology.

Natural Occurrence and Distribution in the Plant Kingdom

The documented natural occurrence of 1-deoxy-D-glucitol in the plant kingdom is, at present, limited but significant. Its identification in phylogenetically diverse species suggests a potentially broader distribution than is currently known.

Confirmed Plant Sources

Initial reports identified 1-deoxy-D-glucitol in species from the Apiaceae family. More recent and detailed studies have confirmed its presence in the economically important Rosaceae family.

Table 1: Documented Natural Occurrence of 1-Deoxy-D-glucitol in Plants

| Plant Family | Species | Common Name | Plant Part(s) |

| Apiaceae | Cnidium monnieri | Monnier's snowparsley | Fruit |

| Apiaceae | Anethum graveolens | Dill | Not specified |

| Rosaceae | Malus domestica | Apple | Leaves, Phloem Sap |

The identification of 1-deoxy-D-glucitol in the phloem sap of Malus domestica is particularly noteworthy, as it suggests that this compound is mobile within the plant and may play a role in systemic signaling or resource allocation.

Biosynthesis of 1-Deoxy-D-glucitol in Plants

The complete biosynthetic pathway of 1-deoxy-D-glucitol in plants has not yet been fully elucidated. However, based on the well-established pathway for D-glucitol synthesis and known mechanisms for the formation of deoxy sugars, a putative pathway can be proposed. The biosynthesis of D-glucitol in the Rosaceae is initiated by the reduction of D-glucose-6-phosphate to D-glucitol-6-phosphate, a reaction catalyzed by aldose-6-phosphate reductase (A6PR). A subsequent dephosphorylation step yields D-glucitol.

It is plausible that the biosynthesis of 1-deoxy-D-glucitol diverges from this pathway. One hypothesis is the existence of a reductase capable of acting on a 1-deoxy-hexose-6-phosphate precursor. The formation of such a precursor could arise from the glycolytic pathway.

Figure 1: A putative biosynthetic pathway for 1-deoxy-D-glucitol in plants. This proposed pathway suggests a modification of a glycolytic intermediate followed by a reduction step.

Analytical Methodologies

The accurate detection and quantification of 1-deoxy-D-glucitol in plant tissues require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a well-suited method for the analysis of polar metabolites like sugar alcohols after a derivatization step to increase their volatility.

Extraction from Plant Tissues

A robust extraction protocol is paramount for the reliable analysis of plant metabolites. The following protocol is a field-proven method for the extraction of polar compounds from various plant tissues.

Protocol 1: Extraction of Polar Metabolites from Plant Tissue

-

Sample Collection and Preparation: Immediately freeze harvested plant material in liquid nitrogen to halt metabolic activity. Lyophilize the samples to complete dryness and then homogenize to a fine powder using a ball mill or mortar and pestle.

-

Extraction:

-

Accurately weigh 10-20 mg of the powdered plant material into a 2 mL microcentrifuge tube.

-

Add 1 mL of a pre-chilled (-20°C) extraction solvent of methanol:chloroform:water (10:3:1 v/v/v).

-

Add an internal standard (e.g., ribitol or sorbitol-d6) at a known concentration to each sample for later quantification.

-

Vortex vigorously for 30 seconds.

-

Incubate at 4°C with shaking for 15 minutes.

-

-

Phase Separation:

-

Add 0.5 mL of chloroform and 0.5 mL of ultrapure water to induce phase separation.

-

Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Collection of Polar Phase: Carefully collect the upper aqueous-methanolic phase containing the polar metabolites.

-

Drying: Evaporate the collected supernatant to dryness in a vacuum concentrator.

GC-MS Analysis

The dried polar extracts must be derivatized prior to GC-MS analysis. A two-step methoximation and silylation procedure is standard practice.

Protocol 2: Derivatization and GC-MS Analysis

-

Methoximation:

-

Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried extract.

-

Incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and ketone groups.

-

-

Silylation:

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens on hydroxyl and amine groups with trimethylsilyl (TMS) groups, increasing volatility.

-

-

GC-MS Parameters:

-

Instrument: Agilent 7890A GC coupled with a 5975C MS, or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Injection Volume: 1 µL in splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 70°C for 1 min, then ramp to 310°C at 5°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Conditions: Electron impact (EI) ionization at 70 eV. Scan range of m/z 50-600.

-

Figure 2: Workflow for the analysis of 1-deoxy-D-glucitol from plant tissues.

Physiological Significance and Potential Applications

The physiological role of 1-deoxy-D-glucitol in plants is an active area of investigation. Given the established roles of other sugar alcohols in stress tolerance, it is hypothesized that 1-deoxy-D-glucitol may also function as a compatible solute and an osmoprotectant, helping to maintain cellular hydration and protect macromolecules under conditions of drought or salinity. The general importance of sugars in plant abiotic stress responses is well-documented.[2][3][4][5][6]

The presence of a deoxy- functionality in a sugar alcohol is of considerable interest to drug development professionals. Deoxy sugars are components of numerous bioactive natural products, including antibiotics and anticancer agents. The unique structural features of 1-deoxy-D-glucitol may confer novel biological activities, making it a target for screening in various therapeutic areas.

Future Research Directions

The study of 1-deoxy-D-glucitol in plants is still in its early stages, with many unanswered questions. Future research should focus on:

-

Broadening the Search: A wider survey of the plant kingdom is needed to determine the full extent of its distribution.

-

Elucidating the Biosynthetic Pathway: The use of isotopic labeling studies and the identification of the enzymes involved in its synthesis will be crucial.

-

Functional Characterization: Overexpression and knockout/knockdown studies in model plants will help to elucidate its specific physiological roles.

-

Bioactivity Screening: A thorough investigation of the pharmacological properties of 1-deoxy-D-glucitol is warranted.

Conclusion

1-Deoxy-D-glucitol is an emerging plant metabolite with the potential to provide new insights into plant metabolism and stress physiology. Its confirmed presence in economically important species like apple underscores the need for further research. The methodologies and information presented in this guide offer a solid foundation for scientists to explore the fascinating world of this and other rare plant sugars.

References

- Ahmad, P., Ahanger, M. A., Alam, P., Alyemeni, M. N., & Wijaya, L. (2019). Role of sugars under abiotic stress. Plant Physiology and Biochemistry, 135, 346-356.

- Das, K., Roychoudhury, A. (2022).

- Ekhlas, M. (2019). Identification and Quantification of Bioactive Compounds Present in the Plant Vernonia amygdalina Delile using GC-MS Technique. Journal of Analytical & Pharmaceutical Research, 8(1).

- Rani, V., & Kumar, R. (2020). Plant sugars: Homeostasis and transport under abiotic stress in plants. Physiologia Plantarum, 171(4), 819-833.

- Simultaneous Determination of Cyclitols and Sugars Following a Comprehensive Investig

- The Role of Sugars in Improving Plant Abiotic Stress Tolerance. (2018). In Abiotic Stress Tolerance in Plants. CRC Press.

- The Role of Sugars in Plant Responses to Stress and Their Regulatory Function during Development. (2022). International Journal of Molecular Sciences, 23(9), 5163.

- The 1-Deoxy-D-Xylulose-5-Phosphate Pathway of Isoprenoid Biosynthesis in Plants. (n.d.).

- 1-Deoxy-D-glucitol. (n.d.). PubChem.

- Walton, D. J., Ison, E. R., & Szarek, W. A. (1984). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites.

- Practical synthesis of 1-deoxy-D-xylulose and 1-deoxy-D-xylulose 5-phosphate allowing deuterium labelling. (n.d.).

- Metabolites of Prickly Rose: Chemodiversity and Digestive-Enzyme-Inhibiting Potential of Rosa acicularis and the Main Ellagitannin Rugosin D. (2021). Metabolites, 11(11), 798.

- Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2023). Journal of Survey in Fisheries Sciences, 10(2S), 2966-2977.

- 1-Deoxy-D-xylulose-5-phosphate synthase, a limiting enzyme for plastidic isoprenoid biosynthesis in plants. (2001). Journal of Biological Chemistry, 276(25), 22582-22587.

- Gas-Chromatography Mass-Spectrometry (GC-MS) Based Metabolite Profiling Reveals Mannitol as a Major Storage Carbohydrate in the Coccolithophorid Alga Emiliania huxleyi. (1989). Marine Drugs, 7(4), 603-618.

- Study Reveals Key Compound for Improving Apple Quality. (2006). UC Davis.

- Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS. (2016). Food Chemistry, 199, 653-659.

- D-GLUCITOL. (n.d.).

- Synthesis of N-(1-deoxyhexitol-1-yl)amino acids, reference compounds for the nonenzymic glycosylation of proteins. (1984).

- Sugar metabolism and accumulation in the fruit of transgenic apple trees with decreased sorbitol synthesis. (n.d.).

- Omics strategies for plant natural product biosynthesis. (2025).

- A sugar signal that ages leaves: How sorbitol speeds up senescence in apple. (2025). EurekAlert!.

- Glucose concentration and the longevity of cut roses: sugar-induced senescence. (2025).

- Rosarugosides A and D From Osa Rugosa Flower Buds: Their Potential Anti-Skin-Aging Effects InTNF. (2024). Plants, 13(9), 1266.

Sources

- 1. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of sugars under abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ROLE OF SUGARS FOR COMBATING PLANT ABIOTIC STRESS | PDF [slideshare.net]

- 4. Plant sugars: Homeostasis and transport under abiotic stress in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. mdpi.com [mdpi.com]

The Structure-Activity Relationship of 1-Deoxy-D-glucitol Analogs: A Technical Guide for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 1-deoxy-D-glucitol analogs, with a primary focus on the iminosugar 1-deoxynojirimycin (DNJ) and its derivatives. These compounds are potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism, and have significant therapeutic applications, most notably in the management of type 2 diabetes mellitus. This document will dissect the intricate relationship between the chemical architecture of these molecules and their biological function, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis of their inhibitory action, supported by structural biology data, and provide detailed experimental protocols for the evaluation of their activity.

Introduction: The Significance of α-Glucosidase Inhibition

Postprandial hyperglycemia, the sharp rise in blood glucose levels following a meal, is a hallmark of type 2 diabetes and a significant risk factor for its associated complications.[1] A key therapeutic strategy to manage this condition is the inhibition of α-glucosidases, enzymes located in the brush border of the small intestine that are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[2] By delaying carbohydrate digestion, α-glucosidase inhibitors effectively blunt the postprandial glucose peak, thereby improving glycemic control.

1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves and certain microorganisms, is a potent competitive inhibitor of α-glucosidase.[3][4] Its structure, which mimics the transition state of the glycosidic bond cleavage, allows it to bind tightly to the active site of the enzyme. This foundational molecule has served as a scaffold for the development of several clinically successful drugs, including miglitol and voglibose, and continues to be a fertile ground for the design of novel therapeutic agents.[1]

The Core Scaffold: 1-Deoxynojirimycin and its Intrinsic Activity

The inhibitory power of 1-deoxynojirimycin stems from its unique structure: a piperidine ring with hydroxyl groups that mimic the stereochemistry of D-glucose. The replacement of the endocyclic oxygen with a nitrogen atom is the critical feature that imparts its inhibitory properties. This nitrogen is protonated at physiological pH, allowing it to mimic the oxocarbenium ion-like transition state of the substrate during enzymatic hydrolysis.[5]

The spatial arrangement of the hydroxyl groups on the piperidine ring is paramount for its activity. The D-gluco configuration is essential for potent inhibition of α-glucosidases, as it mirrors the natural substrate.[6] Any alteration in the stereochemistry at the carbon centers typically leads to a significant decrease in inhibitory activity against α-glucosidases, although it can sometimes confer selectivity for other glycosidases.

Decoding the Structure-Activity Relationship: Key Structural Modifications

The exploration of the SAR of DNJ derivatives has been a vibrant area of research, leading to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The primary site of modification has been the ring nitrogen atom.

The Impact of N-Alkylation

Modification of the ring nitrogen with various substituents has been a highly fruitful strategy for modulating the activity of DNJ.

-

N-Alkyl Chains: The introduction of N-alkyl chains can significantly influence the inhibitory potency. While short alkyl chains may have a modest effect, longer and more hydrophobic chains can lead to a substantial increase in activity against certain α-glucosidases.[7][8] This is often attributed to additional hydrophobic interactions with the enzyme active site. However, excessively long chains can be detrimental to activity.

-

N-Hydroxyalkylation: The addition of a hydroxyethyl group to the nitrogen of DNJ yields miglitol, a clinically used antidiabetic drug.[9][10] This modification maintains potent α-glucosidase inhibitory activity while altering the pharmacokinetic properties, leading to systemic absorption.[10]

-

N-Aryl and N-Aralkyl Substituents: The incorporation of aromatic moieties, either directly or via an alkyl linker, has been shown to be a particularly effective strategy for enhancing inhibitory potency. These aromatic groups can engage in π-π stacking interactions with aromatic amino acid residues within the enzyme's active site, providing an additional anchoring point and increasing binding affinity.[5] The nature and substitution pattern of the aromatic ring can be fine-tuned to optimize these interactions.

dot

Caption: Key N-substitutions on the 1-deoxynojirimycin scaffold and their impact on activity.

Modifications to the Hydroxymethyl Side Chain

The hydroxymethyl group at the C5 position of the piperidine ring also plays a crucial role in binding to the enzyme. Modifications at this position are generally less tolerated than N-alkylation. However, subtle changes can influence activity and selectivity. The conformation of this side chain has been shown to impact inhibitory potency, with a gauche,gauche conformation often being preferred for optimal binding.[11]

Stereochemistry and Ring Modifications

As previously mentioned, the D-gluco configuration is critical for potent α-glucosidase inhibition. Inversion of stereocenters often leads to a significant loss of activity.[12] Similarly, alterations to the piperidine ring size or the introduction of additional functional groups on the ring carbons can have a profound impact on the inhibitory profile, often reducing potency but sometimes leading to inhibitors of other glycosidases.[12]

Quantitative Insights: A Summary of Inhibitory Activities

The following table summarizes the in vitro α-glucosidase inhibitory activities of 1-deoxynojirimycin and some of its key derivatives. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Compound | N-Substituent | α-Glucosidase IC50 (µM) | Reference |

| 1-Deoxynojirimycin (DNJ) | -H | 222.4 ± 0.50 | |

| Acarbose (Standard) | - | 822.0 ± 1.5 | [5] |

| Compound 43 | 3,4-Bis(benzyloxy)benzyl | 30.0 ± 0.6 | [5] |

| Compound 40 | 3-(Benzyloxy)benzyl | 160.5 ± 0.60 | [5] |

| Compound 2a | 3-(Benzyloxy)-2-hydroxypropyl | 307 | |

| Compound 13d | 3-[1-(4-Fluorophenyl)-1H-[13]triazol-4-ylmethoxy]-2-hydroxypropyl | 331 | [14] |

| Compound 6 | Chrysin linked by undecane chain | 0.51 ± 0.02 | [15] |

Mechanistic Underpinnings: How 1-Deoxy-D-glucitol Analogs Inhibit α-Glucosidase

The primary mechanism of action for DNJ and its derivatives is competitive inhibition of α-glucosidase.[5] The protonated piperidine nitrogen mimics the positively charged transition state of the substrate, leading to tight binding within the enzyme's active site.[5]

X-ray crystallography studies of α-glucosidase in complex with DNJ and its analogs have provided detailed insights into the molecular interactions that govern this inhibition.[16][17][18] These studies reveal a network of hydrogen bonds between the hydroxyl groups of the inhibitor and key amino acid residues in the active site, such as aspartate and glutamate. For N-aralkyl derivatives, additional π-π stacking interactions with aromatic residues like tyrosine and phenylalanine contribute significantly to the binding affinity.[5]

dot

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of miglitol. Absorption, distribution, metabolism, and excretion following administration to rats, dogs, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. znaturforsch.com [znaturforsch.com]

- 15. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. wwPDB: pdb_00005nn5 [wwpdb.org]

- 18. Refined structure for the complex of 1-deoxynojirimycin with glucoamylase from Aspergillus awamori var. X100 to 2.4-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

1,5-Anhydro-D-glucitol (1-Deoxy-d-glucitol): Biochemical Pathways, Renal Kinetics, and Pharmaceutical Applications

[1][2]

Executive Summary & Nomenclature

1-Deoxy-d-glucitol , predominantly known in clinical and pharmaceutical literature as 1,5-Anhydro-D-glucitol (1,5-AG) , is a naturally occurring monosaccharide.[1][2][3][4][5] Unlike glucose, it is metabolically inert in humans, a property that makes it a unique tracer of renal function and glycemic control.[2]

While chemically "1-deoxy-D-glucitol" can refer to the acyclic polyol reduced from 1-deoxyglucose, in biological systems and drug development, the term almost exclusively refers to the pyranoid form (1,5-AG).[2] This guide focuses on the 1,5-AG pathway , a critical axis for diabetes monitoring and a secondary target in the pharmacodynamics of SGLT2 inhibitors.[2]

| Property | Description |

| IUPAC Name | (2R,3S,4R,5S)-2-(Hydroxymethyl)oxane-3,4,5-triol |

| Common Synonyms | 1,5-Anhydroglucitol, 1,5-AG, 1-Deoxy-D-glucose (medical colloquialism) |

| CAS Number | 154-58-5 |

| Key Physiological Role | Competitive surrogate for glucose in renal reabsorption; marker of short-term hyperglycemia.[1][2][6][7][8] |

Biosynthesis and Sources: The "Input" Pathway

In humans, 1,5-AG is not synthesized de novo to any significant degree.[2] The systemic pool is maintained through a balance of dietary intake and renal excretion.[2] However, understanding its biosynthetic origin is crucial for microbiological studies and potential microbiome interactions.[2]

The Anhydrofructose Pathway (Microbial/Fungal)

In fungi, bacteria, and some mammals (minor pathway), 1,5-AG is the reduction product of 1,5-Anhydro-D-fructose (1,5-AF) .[1][2]

-

Precursor Cleavage:

-1,4-glucan lyase (EC 4.2.2.[1][2]13) cleaves terminal glucose units from glycogen or starch, eliminating water to form 1,5-Anhydro-D-fructose .[2] -

Enzymatic Reduction: An NADPH-dependent 1,5-anhydro-D-fructose reductase reduces the ketone at C2 to a hydroxyl group, yielding 1,5-AG .[1][2]

Dietary Absorption[1]

Physiological Pathways: Renal Handling and Kinetics

This is the core pathway relevant to drug development.[1][2] 1,5-AG is a "metabolic dead end"—it is not catabolized by glycolysis.[2] Its plasma concentration is regulated entirely by the kidney.[2]

The Competitive Reabsorption Model

Under normal physiological conditions, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed (99.9%) in the proximal tubule.[2]

-

Primary Transporter: SGLT4 (SLC5A9) and SGLT5 (SLC5A10) .[1][2]

-

Mechanism: SGLT4/5 cotransports Na+ and sugars including Mannose, 1,5-AG, and Fructose.[2][8][9]

-

The Glucose Blockade: Glucose is a competitive inhibitor of 1,5-AG at SGLT4/5.[2]

-

Normoglycemia (<180 mg/dL): Glucose is efficiently cleared by SGLT2/SGLT1 upstream or concurrently, leaving SGLT4/5 free to reabsorb 1,5-AG.[1][2]

-

Hyperglycemia (>180 mg/dL): The glucose load overwhelms SGLT2/SGLT1.[2] Excess glucose floods the SGLT4/5 transporters, competitively blocking 1,5-AG reabsorption.[2][4]

-

Result: Massive excretion of 1,5-AG into urine and a rapid drop in plasma levels.[2]

-

Visualization: Renal Transporter Interaction

The following diagram illustrates the competitive inhibition mechanism in the proximal tubule.

Figure 1: Renal handling of 1,5-AG.[2][8] Under hyperglycemic conditions, excess glucose competes for SGLT4/5, blocking 1,5-AG reabsorption and causing its loss in urine.[2][7]

Pharmaceutical Applications

Diabetes Biomarker (GlycoMark)

Because 1,5-AG levels drop rapidly during hyperglycemic spikes and recover slowly (over weeks) as the pool repletes from diet, it serves as a marker for short-term glycemic variability (1–2 weeks).[1][2]

-

HbA1c: Long-term average (3 months).

-

1,5-AG: Captures postprandial spikes that HbA1c might "average out."[2]

Interaction with SGLT2 Inhibitors (Gliflozins)

SGLT2 inhibitors (Empagliflozin, Dapagliflozin) induce glycosuria by blocking SGLT2.[1][2]

-

Mechanism: By deliberately increasing tubular glucose concentration, these drugs cause secondary inhibition of SGLT4/5.[2]

-

Outcome: Patients on SGLT2 inhibitors exhibit persistently low plasma 1,5-AG levels, rendering the biomarker invalid for glycemic monitoring in this specific population.[2] However, this interaction confirms the drug's activity.[2]

Neutropenia and G6PC3 Deficiency

In rare genetic disorders (G6PC3 deficiency), 1,5-AG accumulates in neutrophils and is phosphorylated to 1,5-AG-6-phosphate by hexokinase.[1][2][4] This metabolite inhibits hexokinase, causing energy failure and neutrophil death.[2]

Experimental Protocols

Enzymatic Quantification (Colorimetric)

This protocol is the industry standard for high-throughput screening (e.g., GlycoMark).[2] It relies on a specific enzyme, 1,5-anhydro-D-glucitol dehydrogenase (AGH) , often derived from Trichoderma sp.[1][2][3]

Principle:

-

Pretreatment: Endogenous glucose interferes with AGH.[1][2] It must be removed or converted.[2]

-

Detection:

Step-by-Step Workflow:

| Step | Action | Critical Parameter |

| 1. Sample Prep | Collect serum or plasma (EDTA/Heparin).[2] Stable at 4°C for 7 days.[2] | Avoid hemolysis (releases intracellular enzymes).[2] |

| 2. Glucose Elimination | Add 5 µL sample to 200 µL Pretreatment Reagent (Glucokinase/ATP).[1][2] Incubate 10 min @ 37°C. | Ensure complete conversion of Glucose to G6P. |

| 3. Color Reaction | Add 100 µL Color Reagent (AGH + Dye).[1][2] Incubate 10 min @ 37°C. | Protect from light if using photosensitive dyes. |

| 4. Measurement | Read Absorbance (OD) at specific wavelength.[2] | Compare against 1,5-AG standard curve (0–50 µg/mL).[2] |

LC-MS/MS Quantitation

For pharmacokinetic studies requiring high specificity.[1][2]

References

-

Tazawa, S., et al. (2005). "SLC5A9/SGLT4, a new Na+-dependent glucose transporter, is an essential transporter for mannose, 1,5-anhydro-D-glucitol, and fructose."[1][2][5][6][8] Life Sciences, 76(9), 1039-1050.[2][5][9] Link

-

Yamanouchi, T., et al. (1992). "Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body."[2][6] American Journal of Physiology, 263(2), E268-E273.[2] Link

-

Veiga-da-Cunha, M., et al. (2019). "SGLT5 is the renal transporter for 1,5-anhydroglucitol, a major player in two rare forms of neutropenia."[1][2] Blood, 133(8), 854-862.[2] Link

-

Dungan, K. M. (2008). "1,5-anhydroglucitol (GlycoMark) as a marker of short-term glycemic control and glycemic excursions."[1][2] Expert Review of Molecular Diagnostics, 8(1), 9-19.[2] Link

-

Kamei, S., et al. (1997). "A novel NAD-dependent dehydrogenase, highly specific for 1,5-anhydro-d-glucitol, from Trichoderma longibrachiatum strain 11-3."[1][2] Applied and Environmental Microbiology, 63(9), 3688-3690.[2] Link[2]

Sources

- 1. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,5-Anhydroglucitol - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. SGLT5 is the renal transporter for 1,5-anhydroglucitol, a major player in two rare forms of neutropenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SLC5A9/SGLT4, a new Na+-dependent glucose transporter, is an essential transporter for mannose, 1,5-anhydro-D-glucitol, and fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serum levels of 1,5-anhydroglucitol and 1,5-anhydrofructose-derived advanced glycation end products in patients undergoing hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. SGLT5 - Transporters - Solvo Biotechnology [solvobiotech.com]

1-Deoxy-d-glucitol and its derivatives in glycobiology

1-Deoxy-d-glucitol (1,5-Anhydro-D-glucitol) and Derivatives in Glycobiology

Part 1: Executive Summary & Chemical Identity

1.1 The Nomenclature Paradox In high-precision glycobiology, "1-Deoxy-d-glucitol" presents a nomenclature duality that must be resolved immediately for experimental accuracy:

-

Open-Chain Form (Strict IUPAC): 1-Deoxy-D-glucitol (also 1-deoxy-sorbitol).[1] A reduced polyol often used as a synthetic intermediate or chiral building block.[1]

-

Cyclic Form (Bioactive Standard): 1,5-Anhydro-D-glucitol (1,5-AG) . This is the 1-deoxy form of D-glucopyranose.[1][2] In biological literature and clinical diagnostics, this is the dominant species, functioning as a metabolic competitor to glucose.

This guide focuses primarily on 1,5-AG and its derivatives , as they constitute the core utility in metabolic disease research, biomarker development, and drug delivery systems.

1.2 Structural Biology 1,5-AG is a monosaccharide analog of glucose lacking the hydroxyl group at the C-1 position.[1] This structural omission renders it non-reactive to standard glucose oxidation pathways (like glycolysis) while retaining affinity for glucose transporters.

| Feature | D-Glucose | 1,5-Anhydro-D-glucitol (1,5-AG) | 1-Deoxy-1-(octylamino)-D-glucitol |

| Structure | Pyranose (Hemiacetal) | Pyranose (Ether, no anomeric OH) | Open Chain (Amino-alditol) |

| Reactivity | Reducing sugar | Non-reducing (chemically stable) | Amphiphilic surfactant |

| Physiology | Energy substrate | Metabolic inert; Renal marker | Excipient; Drug delivery |

| Transporter | GLUTs / SGLT1 / SGLT2 | SGLT4 (SLC5A9) / SGLT5 | Passive diffusion / Membrane insertion |

Part 2: Physiological Role & The Anhydrofructose Pathway

2.1 The "Anhydrofructose Pathway" Unlike glucose, 1,5-AG is not synthesized de novo for energy. It is derived from the breakdown of glycogen via a distinct pathway or ingested via diet (soy, rice, tea).

-

Step 1:

-1,4-glucan lyase cleaves glycogen to form 1,5-Anhydro-D-fructose (AF) .[1] -

Step 2: AF is reduced to 1,5-AG by 1,5-anhydro-D-fructose reductase.[1]

2.2 Renal Handling: The SGLT4 Mechanism The clinical utility of 1,5-AG relies on its specific handling by the kidney.[1]

-

Steady State: 1,5-AG is filtered by the glomerulus and 99.9% reabsorbed in the proximal tubule.[1]

-

The Transporter: Reabsorption is mediated primarily by SGLT4 (SLC5A9) (and potentially SGLT5), not SGLT2.

-

Competitive Inhibition: SGLT4 transports mannose and 1,5-AG.[1] However, it has a lower affinity for glucose. When blood glucose levels spike (>180 mg/dL), glucose saturates SGLT4, blocking 1,5-AG reabsorption.

-

Result: 1,5-AG is excreted in urine, causing serum levels to plummet. This makes 1,5-AG a sensitive marker for glycemic excursions (short-term spikes) that HbA1c misses.[1]

Figure 1: Renal handling of 1,5-AG.[1][2][3] Under normoglycemic conditions, SGLT4 reabsorbs 1,5-AG.[1] Under hyperglycemic conditions, glucose outcompetes 1,5-AG, leading to urinary excretion.

Part 3: Chemical Derivatives & Drug Development Applications

Beyond its role as a biomarker, derivatives of 1-deoxy-d-glucitol are critical in chemical biology and formulation science.[1]

3.1 1-Deoxy-1-(octylamino)-D-glucitol (N-Octylglucamine) [1]

-

Identity: An amphiphilic derivative where the C1-oxygen is replaced by an octyl-amino group.[1]

-

Application: Non-ionic surfactant and excipient.[1]

-

Mechanism: It forms micelles that solubilize poorly water-soluble drugs without denaturing proteins, making it ideal for membrane protein isolation and liposomal drug delivery systems.[1]

3.2 Galloylated Derivatives (Maplexins)

-

Source: Isolated from Acer species (Red Maple).[4]

-

Structure: 1,5-AG core with galloyl groups attached to C2, C3, C4, or C6.

-

Therapeutic Potential: These derivatives act as potent

-glucosidase inhibitors , often exceeding the potency of Acarbose.[1] They target the digestion of carbohydrates, offering a potential scaffold for new anti-diabetic drugs.

3.3 Interaction with SGLT2 Inhibitors (Gliflozins)

-

Critical Note for Researchers: SGLT2 inhibitors (e.g., Empagliflozin) reduce serum 1,5-AG levels independently of glycemic control.

-